molecular formula C13H22Cl2N2O B1389134 {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride CAS No. 1185299-17-5

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride

Cat. No.: B1389134
CAS No.: 1185299-17-5
M. Wt: 293.23 g/mol
InChI Key: SELRKWGIYLFFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 2-(pyrrolidin-1-ylmethyl)phenol with 2-chloroethylamine hydrochloride under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in biological research to understand cellular processes .

Mechanism of Action

The mechanism of action of {2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific research context and application .

Comparison with Similar Compounds

{2-[2-(Pyrrolidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride is unique due to its specific structure and functional groups. Similar compounds include:

Properties

IUPAC Name

2-[2-(pyrrolidin-1-ylmethyl)phenoxy]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c14-7-10-16-13-6-2-1-5-12(13)11-15-8-3-4-9-15;;/h1-2,5-6H,3-4,7-11,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELRKWGIYLFFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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